molecular formula C12H20F2N2O2 B1450197 Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2007920-32-1

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1450197
CAS No.: 2007920-32-1
M. Wt: 262.3 g/mol
InChI Key: JCYJASVFYGZVMT-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-difluoro-2,7-diazaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C12H20F2N2O2 It is characterized by its spirocyclic structure, which includes a diazaspiro nonane core with two fluorine atoms and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the diazaspiro nonane core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.

    Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents to introduce the fluorine atoms at the desired positions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms or hydrogenated products.

    Substitution: Substituted products with new functional groups replacing the fluorine atoms or other reactive sites.

Scientific Research Applications

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and fluorine atoms contribute to its reactivity and binding affinity with target molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar structure but without the fluorine atoms.

    Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar structure with an additional hydrochloride group.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without fluorine.

Properties

IUPAC Name

tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(8-16)4-5-15-6-12(11,13)14/h15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYJASVFYGZVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNCC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 3
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 4
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 5
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

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